molecular formula C13H11ClOS B3330242 {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol CAS No. 676439-98-8

{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

Cat. No.: B3330242
CAS No.: 676439-98-8
M. Wt: 250.74 g/mol
InChI Key: YUXHYKPCYQGDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol (CAS: 676439-98-8) is a substituted benzyl alcohol derivative featuring a 4-chlorophenylsulfanyl group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₁ClOS, with a molecular weight of 250.74 g/mol. It is utilized in organic synthesis and pharmaceutical research, particularly in the development of sulfur-containing bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXHYKPCYQGDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-chlorothiophenol with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of benzaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include ethanol or methanol, and the reaction is typically carried out under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol exhibits notable antimicrobial activity against various bacterial strains. Its derivatives have been investigated for their effectiveness against pathogens, including those responsible for leishmaniasis and trypanosomiasis. In vitro studies have demonstrated that the compound can inhibit bacterial enzymes, contributing to its antimicrobial effects.

Potential Drug Development

The compound's structural characteristics suggest its potential as a precursor for developing new therapeutic agents. For instance, compounds containing the 4-chlorophenylsulfanyl moiety have been linked to antitrypanosomal and antileishmanial activities, which are crucial for treating parasitic infections . Additionally, molecular docking studies indicate that this compound may interact with specific biological targets, aiding in drug design efforts.

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes involved in metabolic pathways. Its ability to bind to these enzymes may provide insights into its mechanism of action and potential therapeutic applications. For example, studies have shown that it can inhibit certain bacterial enzymes, which is crucial for understanding its antimicrobial properties.

In Vitro Evaluations

In vitro evaluations of this compound have highlighted its biological activities. These evaluations often include assessing the compound's toxicity and efficacy against different microbial strains, providing valuable data for further research and development .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common method includes the reaction between 2-fluorobenzyl alcohol and 4-chlorobenzenethiol in the presence of a base like potassium carbonate and a catalyst such as copper iodide. The synthesis process is critical for producing the compound in sufficient quantities for research purposes.

Future Research Directions

Given its promising biological activities and potential applications in drug development, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with biological targets.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings to establish its therapeutic potential.
  • Derivatives Exploration : Synthesizing and testing derivatives of this compound to enhance its biological activity and reduce toxicity.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol with analogs differing in substituents, sulfur oxidation states, or functional groups.

Substituent Variations on the Aromatic Ring

a) {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol
  • Structure: Introduces a nitro (–NO₂) group at the meta position of the benzyl alcohol ring.
  • Molecular Formula: C₁₃H₁₀ClNO₃S
  • Molecular Weight : 295.74 g/mol
  • Key Differences: The nitro group enhances electron-withdrawing effects, increasing acidity of the methanol group and altering reactivity in electrophilic substitutions.
b) [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol
  • Structure : Contains a methylsulfonyl (–SO₂CH₃) group attached to the sulfanylmethyl side chain.
  • Molecular Formula : C₉H₁₂O₃S₂
  • Molecular Weight : 232.32 g/mol
  • Key Differences : The sulfonyl group increases polarity and oxidative stability compared to the sulfanyl bridge in the target compound. This derivative may exhibit improved solubility in polar solvents .

Sulfur Oxidation State Modifications

a) 4-[(4-Chlorophenyl)sulfonyl]phenyl Derivatives
  • Example: 4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanone
  • Molecular Formula : C₁₈H₁₅ClF₂O₃S
  • Key Differences : Sulfonyl (–SO₂–) groups are stronger electron-withdrawing agents than sulfanyl (–S–), leading to reduced nucleophilicity. Such compounds are often explored in medicinal chemistry for enhanced metabolic stability .

Functional Group Replacements

a) 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
  • Structure: Replaces the methanol group with an ethanone and incorporates a triazole ring.
  • Molecular Formula : C₂₅H₂₁ClN₃OS
  • Molecular Weight : 447.97 g/mol
  • The ketone group may enhance photostability compared to alcohols .
b) Methyl N-(4-chlorophenyl)carbamate
  • Structure : Replaces the sulfanylphenyl group with a carbamate (–OCONH–) linkage.
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Key Differences: Carbamates are hydrolytically labile, offering controlled release of bioactive molecules. This compound is synthesized via reactions involving methanol and carbamic chloride .

Biological Activity

{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol, also known as 2-[(4-Chlorophenyl)sulfanyl]phenylmethanol, is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C13H11ClS. Its structure features a phenolic group with a sulfanyl moiety attached to a chlorinated phenyl ring. The hydroxymethyl group (-CH2OH) is crucial for its reactivity and biological interactions. The presence of the 4-chlorophenyl group enhances lipophilicity, influencing its pharmacokinetics and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Summary of Antimicrobial Studies

Study ReferenceBacterial Strains TestedResults
Staphylococcus aureusInhibition observed at low concentrations
Escherichia coliEffective against multiple strains
Pseudomonas aeruginosaModerate activity noted

In vitro studies suggest that the compound may inhibit specific bacterial enzymes, contributing to its antimicrobial effects. Molecular docking studies have identified potential binding sites on target proteins, offering insights into its mechanism of action.

Antiparasitic Activity

The compound has also demonstrated antileishmanial and antitrypanosomal activities, indicating its utility in treating parasitic infections. Derivatives of this compound have been investigated for their efficacy against Leishmania and Trypanosoma species.

Case Studies on Antiparasitic Effects

  • Leishmaniasis Treatment : A derivative was tested in vitro against Leishmania donovani with promising results, showing significant reduction in parasite viability.
  • Trypanosomiasis : Another study highlighted the compound's effectiveness against Trypanosoma brucei, suggesting a potential role in treating African sleeping sickness.

While specific mechanisms of action are still under investigation, preliminary studies suggest that this compound interacts with various biological targets, including:

  • Enzymes : Inhibition of bacterial enzymes involved in metabolic pathways.
  • Cell Membranes : Disruption of microbial cell membranes leading to cell death.
  • Protein Binding : Potential interactions with proteins involved in cellular signaling pathways.

Toxicological Profile

Toxicity studies conducted on related compounds indicate that while this compound exhibits promising biological activity, careful evaluation of its safety profile is necessary. Research has shown dose-dependent effects on liver and spleen weights in animal models, suggesting potential systemic effects at higher concentrations .

Summary of Toxicity Findings

Study ReferenceDosage (ppm)Observed Effects
10Increased liver weight
100Hepatic enzyme elevation; lymphocyte modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction. For example, 4-[(4-chlorophenyl)sulfanyl]benzaldehyde may be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), reaction time (2–6 hours), and stoichiometric ratios (e.g., 1.2 equivalents of NaBH₄) to achieve >85% yield. Purity is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the sulfanyl group (δ ~3.5 ppm for –SH in DMSO-d₆) and aromatic protons (δ 7.2–7.8 ppm).
  • FT-IR : Detect O–H stretching (~3200 cm⁻¹) and C–S bonds (~650 cm⁻¹).
  • HPLC : Assess purity (>98%) using a C18 column with a methanol/water mobile phase .

Q. What biological activities are associated with this compound, and how are these evaluated?

  • Methodological Answer : The sulfanyl and chlorophenyl groups may confer antimicrobial or antitumor activity. In vitro assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against E. coli and S. aureus (96-well plate, 24-hour incubation).
  • Anticancer : MTT assay on HeLa cells (48-hour exposure, IC₅₀ calculation).
  • Mechanistic studies : ROS detection via fluorescent probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the sulfanyl group in this compound with other nucleophiles?

  • Methodological Answer : The sulfanyl group’s nucleophilicity allows substitution with amines or alkoxides. For example, reaction with morpholine in DMF at 80°C yields {4-[(4-Chlorophenyl)morpholin-4-yl]phenyl}methanol. Monitor via GC-MS for intermediates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What strategies mitigate data contradictions in biological activity studies of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

  • Use synchronized cell lines (e.g., G1-phase arrest via serum starvation).
  • Validate results across multiple assays (e.g., ATP-based viability vs. apoptosis markers like Annexin V).
  • Cross-reference with structural analogs (e.g., replacing Cl with F alters logP and bioavailability) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours. Quantify degradation via HPLC (e.g., 20% degradation at pH <3 due to sulfanyl oxidation).
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days. Degradation products (e.g., sulfoxide) identified via LC-MS/MS .

Q. Can computational models predict the environmental fate of this compound?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to estimate:

  • Biodegradation : EPI Suite™ predicts half-life in soil (~120 days).
  • Aquatic toxicity : ECOSAR classifies toxicity to Daphnia magna (LC₅₀ ~5 mg/L).
  • Metabolite identification : Molecular docking (AutoDock Vina) identifies CYP450-mediated oxidation sites .

Q. What analytical techniques resolve isomeric impurities in synthesized batches of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. For regioisomers (e.g., 3- vs. 4-chloro substitution), use HRMS-Orbitrap (resolution >60,000) and 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.